Molecular Weight Comparison: Methoxypropargyl vs. Dimethylbutyl Substituents
The molecular weight of the target compound (C4H7BO3, MW: 113.91 g/mol) is significantly lower than that of a comparable, bulkier alkynylboronic acid like (3,3-Dimethylbut-1-yn-1-yl)boronic acid (C6H11BO2, MW: 125.96 g/mol) . This 10.6% lower molecular weight is a direct consequence of the methoxy substituent versus the gem-dimethyl group.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 113.91 |
| Comparator Or Baseline | (3,3-Dimethylbut-1-yn-1-yl)boronic acid: 125.96 |
| Quantified Difference | 12.05 g/mol (10.6% lower for target compound) |
| Conditions | Calculated based on molecular formula (C4H7BO3 vs. C6H11BO2). |
Why This Matters
In drug discovery, a lower molecular weight is a highly favorable attribute for improving oral bioavailability and pharmacokinetic properties, making this a strategically preferable building block for lead optimization.
